molecular formula C21H22O4 B5203848 2-[2-[2-(2-Methoxyphenoxy)ethoxy]ethoxy]naphthalene

2-[2-[2-(2-Methoxyphenoxy)ethoxy]ethoxy]naphthalene

Cat. No.: B5203848
M. Wt: 338.4 g/mol
InChI Key: UINTXWQVVIFMGL-UHFFFAOYSA-N
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Description

2-[2-[2-(2-Methoxyphenoxy)ethoxy]ethoxy]naphthalene is an organic compound that belongs to the class of ethers It is characterized by the presence of a naphthalene ring substituted with a chain of ethoxy groups and a methoxyphenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-[2-(2-Methoxyphenoxy)ethoxy]ethoxy]naphthalene typically involves the reaction of 2-methoxyphenol with ethylene oxide to form 2-(2-methoxyphenoxy)ethanol. This intermediate is then further reacted with additional ethylene oxide units to extend the ethoxy chain, ultimately yielding the desired compound. The reaction conditions generally include the use of a base such as potassium hydroxide to facilitate the reaction and control the pH .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often employing continuous flow reactors and automated systems to ensure consistent quality and production rates .

Chemical Reactions Analysis

Types of Reactions

2-[2-[2-(2-Methoxyphenoxy)ethoxy]ethoxy]naphthalene can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield methoxybenzoic acid, while reduction of the naphthalene ring can produce dihydronaphthalene derivatives .

Scientific Research Applications

2-[2-[2-(2-Methoxyphenoxy)ethoxy]ethoxy]naphthalene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[2-[2-(2-Methoxyphenoxy)ethoxy]ethoxy]naphthalene involves its interaction with specific molecular targets. The compound can act as a ligand, binding to proteins or enzymes and modulating their activity. The ethoxy and methoxy groups play a crucial role in its binding affinity and specificity. The pathways involved may include signal transduction and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    2-[2-[2-(2-Mercaptoethoxy)ethoxy]ethoxy]ethanol: This compound has a similar ethoxy chain but with a mercapto group instead of a methoxyphenoxy group.

    2-[2-[2-(2-Methoxyethoxy)ethoxy]ethanol: Similar structure but lacks the naphthalene ring.

Uniqueness

2-[2-[2-(2-Methoxyphenoxy)ethoxy]ethoxy]naphthalene is unique due to the presence of the naphthalene ring, which imparts distinct chemical and physical properties.

Properties

IUPAC Name

2-[2-[2-(2-methoxyphenoxy)ethoxy]ethoxy]naphthalene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22O4/c1-22-20-8-4-5-9-21(20)25-15-13-23-12-14-24-19-11-10-17-6-2-3-7-18(17)16-19/h2-11,16H,12-15H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UINTXWQVVIFMGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCCOCCOC2=CC3=CC=CC=C3C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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